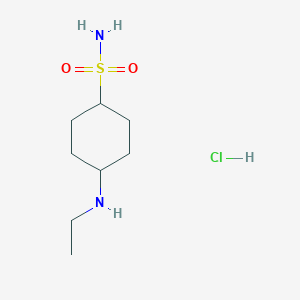

4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

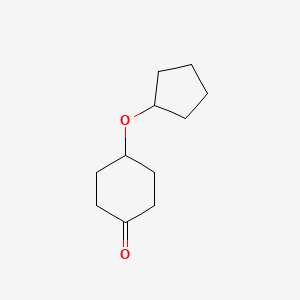

“4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS Number: 2137684-05-8 . It has a molecular weight of 242.77 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H18N2O2S.ClH/c1-2-10-7-3-5-8(6-4-7)13(9,11)12;/h7-8,10H,2-6H2,1H3,(H2,9,11,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Synthetic Methodologies

Tandem Cyclization Cascades : The synthesis of aza-heterocycles through tandem Pummerer/Mannich cyclization cascades of alpha-sulfinylamides showcases a method to prepare complex structures. This process involves initial condensation, followed by cyclization to produce fused isoquinoline lactams, demonstrating the compound's role in generating novel heterocyclic compounds (Padwa et al., 2002).

Sulfonamide Derivatives Synthesis : Research on the synthesis, crystal structure, and spectral properties of new sulfonamide derivatives, including those with cyclohexane motifs, highlights the compound's utility in creating molecules with potential applications in drug design and materials science. These derivatives have been characterized by various techniques, indicating their structural diversity and potential applications (Danish et al., 2021).

Material Applications

Fluorescence Sensors : The development of water-soluble sulfonato-Salen-type Schiff bases from diamines, including cyclohexanediamine derivatives, for the detection of Cu2+ in water and living cells exemplifies the role of similar compounds in environmental monitoring and biomedical research. These ligands' strong fluorescence response to Cu2+ ions showcases their application as selective and sensitive turn-off fluorescence sensors (Zhou et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Sulfonamides, including “4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers”, primarily target a bacterial enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

“4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” likely interacts with its target by mimicking a substrate of the enzyme, para-aminobenzoic acid (PABA), and competitively inhibiting the enzyme . This prevents the production of dihydrofolic acid, a precursor of folic acid, thereby halting bacterial growth .

Biochemical Pathways

By inhibiting the synthesis of folic acid, “4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” disrupts several biochemical pathways in bacteria that rely on folic acid, including the synthesis of nucleic acids and certain amino acids .

Result of Action

The molecular and cellular effects of “4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers” action would be the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .

properties

IUPAC Name |

4-(ethylamino)cyclohexane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-2-10-7-3-5-8(6-4-7)13(9,11)12;/h7-8,10H,2-6H2,1H3,(H2,9,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZKBKSWKWRATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC(CC1)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

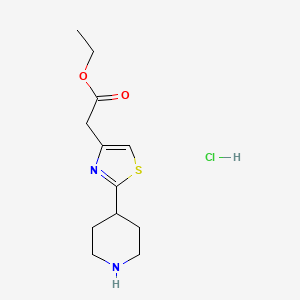

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)

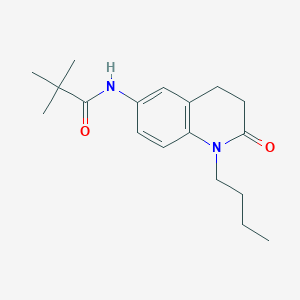

![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)

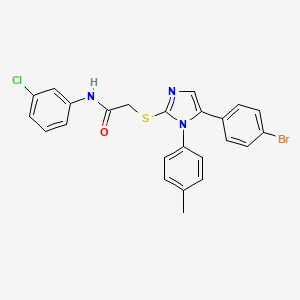

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)

![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)